3-Cyclopropoxy-2-isopropoxybenzenesulfonamide
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Overview
Description
3-Cyclopropoxy-2-isopropoxybenzenesulfonamide is a chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol It is known for its unique structural features, which include cyclopropoxy and isopropoxy groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropoxybenzenesulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclopropyl and isopropyl alcohols as starting materials, which are reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-isopropoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or substituted sulfonamides.
Scientific Research Applications
3-Cyclopropoxy-2-isopropoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The compound may also interact with cellular membranes and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-4-isopropoxybenzenesulfonamide: Similar structure with the isopropoxy group at a different position.
3-Cyclopropoxy-5-isopropoxybenzenesulfonamide: Another positional isomer with similar properties
Uniqueness
3-Cyclopropoxy-2-isopropoxybenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both cyclopropoxy and isopropoxy groups provides distinct steric and electronic effects, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NO4S |
---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C12H17NO4S/c1-8(2)16-12-10(17-9-6-7-9)4-3-5-11(12)18(13,14)15/h3-5,8-9H,6-7H2,1-2H3,(H2,13,14,15) |
InChI Key |
YWTWSRLILYHLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
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